molecular formula C12H18ClN7O B073147 5-(N,N-Hexamethylene)amiloride CAS No. 1428-95-1

5-(N,N-Hexamethylene)amiloride

Cat. No.: B073147
CAS No.: 1428-95-1
M. Wt: 311.77 g/mol
InChI Key: RQQJJXVETXFINY-UHFFFAOYSA-N
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Description

Hexamethylene amiloride is a derivative of amiloride, a well-known diuretic. It is a potent inhibitor of the sodium-hydrogen exchanger, specifically targeting the Na+/H+ antiport. This compound has garnered significant attention due to its diverse biological activities, including antiviral, anticancer, and ion channel modulation properties .

Scientific Research Applications

Hexamethylene amiloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

5-(N,N-Hexamethylene)amiloride (HMA) is a derivative of amiloride . It primarily targets the Na+/H+ exchanger and the cation-selective ion channel formed by the HIV-1 viral protein Vpu . These targets play crucial roles in regulating intracellular pH and viral replication, respectively .

Mode of Action

HMA acts as an inhibitor of the Na+/H+ exchanger . By inhibiting this exchanger, HMA effectively decreases the intracellular pH (pHi), which can induce apoptosis in leukemic cells . Additionally, HMA inhibits the cation-selective ion channel formed by the HIV-1 viral protein Vpu . This inhibition can suppress the replication of certain viruses, such as mouse hepatitis virus (MHV) and human coronavirus 229E (HCoV229E), in cultured cells .

Biochemical Pathways

The primary biochemical pathway affected by HMA is the Na+/H+ exchange pathway . By inhibiting this pathway, HMA disrupts the regulation of intracellular pH, leading to apoptosis in certain cell types . Additionally, HMA affects the viral replication pathway by inhibiting the ion channel formed by the HIV-1 viral protein Vpu .

Pharmacokinetics

It’s known that amiloride, the parent compound of hma, can cross the placenta and distribute into breast milk in vivo .

Result of Action

The inhibition of the Na+/H+ exchanger by HMA leads to a decrease in intracellular pH, inducing apoptosis in leukemic cells . Furthermore, the inhibition of the ion channel formed by the HIV-1 viral protein Vpu results in the suppression of viral replication .

Action Environment

It’s known that the compound is stored at 2-8°c , suggesting that temperature could potentially influence its stability.

Safety and Hazards

5-(N,N-Hexamethylene)amiloride is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

5-(N,N-Hexamethylene)amiloride plays a crucial role in biochemical reactions by inhibiting Na+/H+ exchangers. This inhibition leads to a decrease in intracellular pH, which can induce apoptosis in leukemic cells . Additionally, this compound interacts with various enzymes and proteins, including the HIV-1 Vpu virus ion channel, where it acts as an inhibitor . This interaction prevents the replication of viruses such as mouse hepatitis virus (MHV) and human coronavirus 229E (HCoV229E) in cultured cells .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In leukemic cells, it induces apoptosis by decreasing intracellular pH . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of the HIV-1 Vpu virus ion channel disrupts viral replication, highlighting its potential as an antiviral agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with Na+/H+ exchangers and viral ion channels. By inhibiting these targets, it decreases intracellular pH and induces apoptosis in leukemic cells . Additionally, its inhibition of the HIV-1 Vpu virus ion channel prevents viral replication by disrupting ion channel function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability in microsomal and plasma environments, with a half-life of 73 minutes in human liver microsomes . Over time, its inhibitory effects on Na+/H+ exchangers and viral ion channels remain consistent, leading to sustained decreases in intracellular pH and inhibition of viral replication .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 2.5 mg/kg administered intravenously, it shows a short half-life and low oral bioavailability . Higher doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as Na+/H+ exchangers. These interactions lead to changes in metabolic flux and metabolite levels, contributing to its biochemical and cellular effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its inhibitory effects on Na+/H+ exchangers and viral ion channels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethylene amiloride is synthesized through a multi-step process starting from amiloride. The primary synthetic route involves the reaction of amiloride with hexamethylene diamine under controlled conditions to form the hexamethylene derivative. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of hexamethylene amiloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Hexamethylene amiloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of hexamethylene amiloride, each with distinct biological activities and potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: Hexamethylene amiloride stands out due to its potent inhibition of the sodium-hydrogen exchanger and its broad spectrum of biological activities. Its ability to target multiple ion channels and its potential as an antiviral and anticancer agent make it a unique and valuable compound in scientific research .

Properties

IUPAC Name

3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN7O/c13-8-10(20-5-3-1-2-4-6-20)18-9(14)7(17-8)11(21)19-12(15)16/h1-6H2,(H2,14,18)(H4,15,16,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQJJXVETXFINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162188
Record name 5-(N,N-Hexamethylene)amiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428-95-1
Record name Hexamethylene amiloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(N,N-Hexamethylene)amiloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(N,N-Hexamethylene)amiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(N,N-Hexamethylene)amiloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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